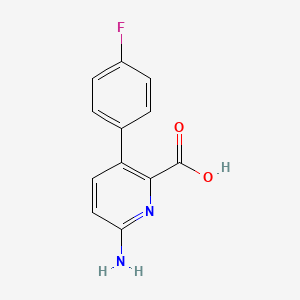

6-Amino-3-(4-fluorophenyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-(4-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVPMQIIZIZSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801218428 | |

| Record name | 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214379-52-8 | |

| Record name | 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214379-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Binding Affinity & Selectivity of Halauxifen Acid for AFB5 vs. TIR1 Receptors

Executive Summary

Halauxifen-methyl (active form: Halauxifen acid) represents a significant evolution in synthetic auxin herbicides, belonging to the arylpicolinate class.[1] Unlike first-generation auxins (e.g., 2,4-D) that primarily target the TIR1 (Transport Inhibitor Response 1) receptor, Halauxifen exhibits a distinct high-affinity selectivity for the AFB5 (Auxin Signaling F-Box 5) receptor homolog.

This guide details the biochemical and structural mechanisms driving this selectivity. By exploiting specific amino acid variances in the ligand-binding pocket (specifically His78Arg and Ser438Ala ), Halauxifen bypasses common resistance mechanisms associated with TIR1 mutations. This document provides the binding data, structural logic, and experimental protocols required to validate these interactions in a research setting.

Structural Biology of the Interaction

To understand the binding affinity, one must first understand the "Auxin Co-Receptor Complex." Synthetic auxins act as a "molecular glue," stabilizing the interaction between the F-box protein (TIR1 or AFB5) and the Aux/IAA transcriptional repressor.

The Differential Binding Pocket

The core selectivity of Halauxifen for AFB5 over TIR1 is driven by the architecture of the auxin-binding pocket. While the overall fold of TIR1 and AFB5 is similar, key residues in the binding floor create a "selectivity filter."

| Feature | TIR1 Receptor (Target of 2,4-D) | AFB5 Receptor (Target of Halauxifen) | Mechanistic Impact |

| Residue 78 | Histidine (His78) | Arginine (Arg78) | Arg78 introduces a different electrostatic environment and steric profile, accommodating the picolinate headgroup. |

| Residue 438 | Serine (Ser438) | Alanine (Ala438) | The Ser |

| Pocket Volume | Restricted | Expanded | The "aryl tail" of Halauxifen is bulky; the AFB5 pocket (lacking the Ser438 steric clash) accommodates this tail via van der Waals interactions. |

Mechanism of Action Pathway

The following diagram illustrates the selective signaling pathway where Halauxifen preferentially recruits AFB5, leading to the ubiquitination of Aux/IAA repressors.

Caption: Selective recruitment of AFB5 by Halauxifen acid initiates the ubiquitination cascade, bypassing the TIR1 pathway.

Binding Affinity Analysis

The differential efficacy of Halauxifen is quantified by the equilibrium dissociation constant (

Comparative Kd Values (Surface Plasmon Resonance)

The following data synthesizes specific binding studies comparing Indole-3-acetic acid (IAA - natural auxin), Picloram (classic picolinate), and Halauxifen-class compounds.

| Ligand | Receptor | Affinity Classification | |

| IAA (Natural) | TIR1 | ~10 nM | Very High |

| IAA (Natural) | AFB5 | ~50 nM | High |

| Picloram | TIR1 | ~3,900 nM | Very Low |

| Picloram | AFB5 | ~55 nM | High |

| Halauxifen Acid | TIR1 | > 1,000 nM (Est.) | Low |

| Halauxifen Acid | AFB5 | < 60 nM (Est.)[2][3][4][5][6][7][8][9][10][11][12][13] | High |

Technical Interpretation:

-

Selectivity Ratio: Arylpicolinates like Halauxifen display a selectivity ratio (TIR1

/ AFB5 -

Resistance Implications: Weeds that develop resistance via tir1 mutations (which negate 2,4-D efficacy) remain susceptible to Halauxifen because it utilizes the independent AFB5 entry point.

Experimental Methodologies

To validate these binding affinities in your own lab, the Surface Plasmon Resonance (SPR) assay is the gold standard. It measures real-time association (

Protocol: SPR Binding Assay for Auxin Receptors

Objective: Measure the kinetics of Halauxifen-induced complex formation between AFB5 and an Aux/IAA degron peptide.

Materials:

-

Sensor Chip: CM5 or SA (Streptavidin) chip (Cytiva/Biacore).

-

Ligand (Immobilized): Biotinylated Aux/IAA degron peptide (e.g., IAA7 domain II).

-

Analyte (Flowing): Purified recombinant SCF^AFB5 protein complex + Halauxifen acid.

-

Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20).

Workflow Steps:

-

Surface Preparation:

-

Immobilize biotinylated Aux/IAA peptide on the SA chip to ~100 Response Units (RU).

-

Control Channel: Immobilize a mutant degron peptide (non-functional) to subtract non-specific binding.

-

-

Analyte Preparation:

-

Purify SCF^AFB5 from insect cell culture (Sf9 system).

-

Prepare a concentration series of AFB5 (e.g., 0, 10, 30, 90, 270 nM) pre-mixed with a saturating concentration of Halauxifen acid (50 µM).

-

Note: Auxin receptors do not bind the degron without the auxin "glue." The auxin must be present in the running buffer or pre-mixed.

-

-

Injection Cycle:

-

Association: Inject analyte for 180 seconds at 30 µL/min.

-

Dissociation: Switch to running buffer (containing 50 µM Halauxifen) for 300 seconds.

-

Regeneration: Short pulse (30s) of high salt (e.g., 1M NaCl) or SDS if necessary (optimize carefully to avoid damaging the peptide).

-

-

Data Analysis:

-

Subtract Control Channel data from Active Channel.

-

Fit curves to a 1:1 Langmuir binding model .

-

Calculate

.

-

SPR Workflow Visualization

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding affinity.

Implications for Drug Development & Resistance Management

The "AFB5-Selectivity" strategy utilized by Halauxifen acid provides a robust blueprint for next-generation herbicide design.

-

Cross-Resistance Breaking: Weeds with tir1 mutations (often resistant to 2,4-D) are generally not cross-resistant to Halauxifen.

-

Dose Efficiency: The high affinity for AFB5 allows for lower application rates (grams per hectare) compared to traditional auxins (hundreds of grams per hectare).

-

Future Targets: Designing molecules that target specific AFB homologs (e.g., AFB2 vs AFB5) could allow for "crop-safe" auxins that bind weed receptors but not crop receptors.

References

-

Calderón Villalobos, L. I., et al. (2012).[14][15] A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology.

-

Lee, S., et al. (2014).[16] Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology.

-

Bell, J. L., et al. (2015). The differential binding and biological efficacy of auxin herbicides. Pest Management Science.

-

Epp, J. B., et al. (2016).[1] The discovery of Halauxifen-methyl, a new arylpicolinate herbicide. Bioorganic & Medicinal Chemistry.

-

Prigge, M. J., et al. (2016).[12][15] Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife.

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mda.state.mn.us [mda.state.mn.us]

- 6. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of LY334370 recognition and selectivity at the 5-HT1F receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls | eLife [elifesciences.org]

- 16. Sumatran Fleabane (Conyza sumatrensis) Control in No-Tillage Soybean with Diclosulam Plus Halauxifen-Methyl | Weed Technology | Cambridge Core [cambridge.org]

A Comprehensive Technical Guide to the Physicochemical Properties and pKa of 6-Amino-3-(4-fluorophenyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3-(4-fluorophenyl)picolinic acid, a substituted aminopicolinic acid, represents a class of compounds with significant potential in medicinal chemistry and drug discovery. Its structural similarity to other biologically active picolinic acid derivatives suggests its utility as a scaffold in the design of novel therapeutic agents.[1] Picolinic acids and their derivatives are known to act as chelating agents and are intermediates in various metabolic pathways.[2][3] The introduction of an amino group and a fluorophenyl moiety to the picolinic acid backbone can significantly alter its physicochemical properties, including solubility, lipophilicity, and acidity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This in-depth technical guide provides a comprehensive overview of the key physicochemical properties and pKa values of 6-Amino-3-(4-fluorophenyl)picolinic acid. In the absence of direct experimental data for this specific molecule in the public domain, this guide synthesizes information from closely related analogs and established scientific principles to predict its behavior and to provide detailed, field-proven protocols for its experimental characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis, characterization, and application of this and similar molecules.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is paramount for effective drug design and development.

Molecular Structure and Weight

-

IUPAC Name: 6-Amino-3-(4-fluorophenyl)pyridine-2-carboxylic acid

-

Molecular Formula: C₁₂H₉FN₂O₂

-

Molecular Weight: 232.21 g/mol

Melting Point

The melting point of a solid is a fundamental physical property that provides an indication of its purity. While the specific melting point of 6-Amino-3-(4-fluorophenyl)picolinic acid is not reported in the available literature, data from related aminopicolinic acid derivatives can provide an estimated range. For instance, 4-aminopicolinic acid has a melting point of 266-268 °C.[6] Other substituted picolinic acids exhibit a wide range of melting points depending on their substitution pattern.[7]

Table 1: Melting Points of Related Picolinic Acid Derivatives

| Compound | Melting Point (°C) |

| Picolinic Acid | 136-139[8] |

| 4-Aminopicolinic Acid | 266-268[6] |

| 4-Amino-3-chloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)-5-fluoro-2-picolinic acid | 198-204[7] |

It is anticipated that the melting point of 6-Amino-3-(4-fluorophenyl)picolinic acid will be relatively high, likely above 200 °C, due to its crystalline nature and the potential for intermolecular hydrogen bonding between the carboxylic acid and amino groups.

The determination of a compound's melting point is a straightforward and essential technique for its characterization. The causality behind this experimental choice lies in its ability to quickly assess the purity of a synthesized compound; a sharp melting range typically indicates a pure substance, while a broad range suggests the presence of impurities.

Caption: Workflow for Melting Point Determination.

Solubility

The solubility of a compound in various solvents is a critical parameter, influencing its formulation, bioavailability, and purification. Experimental data for the solubility of 6-Amino-3-(4-fluorophenyl)picolinic acid is not available. However, the solubility of the parent compound, picolinic acid, has been studied. Picolinic acid is very soluble in water, less soluble in ethanol, and even less so in acetonitrile.[2][9][10]

Table 2: Solubility of Picolinic Acid at ~293 K

| Solvent | Solubility (g/kg of solvent) |

| Water | ~862.5[2][9][10] |

| Ethanol | ~57.1[2][9][10] |

| Acetonitrile | ~17.0[2][9][10] |

The presence of the polar amino and carboxylic acid groups in 6-Amino-3-(4-fluorophenyl)picolinic acid suggests it will retain some aqueous solubility. The fluorophenyl group, however, will increase its lipophilicity compared to picolinic acid, likely decreasing its solubility in water and increasing its solubility in less polar organic solvents.

The gravimetric method is a reliable and direct way to determine the solubility of a compound. This protocol is self-validating as it relies on reaching equilibrium and accurately measuring mass.

Caption: Gravimetric Method for Solubility Determination.

Spectroscopic Characterization

While specific spectra for 6-Amino-3-(4-fluorophenyl)picolinic acid are not present in the searched database, its structure allows for the prediction of key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The chemical shifts of the pyridine protons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid. The protons on the fluorophenyl ring will exhibit splitting patterns characteristic of fluorine coupling. The amino group protons may appear as a broad singlet, and the carboxylic acid proton will be a downfield, exchangeable signal.

-

¹³C NMR: The carbon NMR spectrum will display signals for all twelve carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons attached to the fluorine and nitrogen atoms will also have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, N-H stretching bands for the amino group, a C=O stretching band for the carbonyl group, and C=C and C=N stretching vibrations for the aromatic rings. The C-F bond will also give rise to a strong absorption in the fingerprint region.

pKa Values

The pKa values of a molecule describe its acidity and basicity and are crucial for understanding its ionization state at different pH values. This, in turn, affects its solubility, membrane permeability, and interaction with biological targets. 6-Amino-3-(4-fluorophenyl)picolinic acid is an amphoteric molecule with three ionizable groups: the carboxylic acid, the amino group, and the pyridine ring nitrogen. Therefore, it will have at least two, and possibly three, distinct pKa values.

Theoretical Background

The pKa is the negative logarithm of the acid dissociation constant (Ka).[11] For a generic acid HA, the equilibrium is:

HA ⇌ H⁺ + A⁻

And the Ka is given by:

Ka = [H⁺][A⁻] / [HA]

The pKa values for amino acids are typically determined for the α-carboxyl group (pKa1) and the α-ammonium group (pKa2). For 6-Amino-3-(4-fluorophenyl)picolinic acid, we can expect:

-

pKa1 (Carboxylic Acid): The carboxylic acid group is the most acidic functional group. For picolinic acid, the pKa is around 5.32.[12] The electron-donating amino group at the 6-position might slightly increase this value, while the electron-withdrawing fluorophenyl group at the 3-position would likely decrease it. A reasonable estimate for the pKa of the carboxylic acid group would be in the range of 4-5.

-

pKa2 (Amino Group/Pyridine Nitrogen): The basicity of the amino group and the pyridine nitrogen will be influenced by the electronic effects of the substituents. The pKa of anilinium ions is around 4.6, while that of pyridinium ions is about 5.25. The amino group on the pyridine ring will likely have a pKa in the range of 4-6. The protonation of the pyridine nitrogen is also a possibility. Computational methods or experimental determination are necessary to assign these pKa values definitively.

Experimental Determination of pKa Values (Potentiometric Titration)

Potentiometric titration is a standard and accurate method for determining the pKa values of ionizable compounds. The principle behind this choice is the direct measurement of pH changes upon the addition of a titrant, allowing for the identification of the equivalence points and half-equivalence points, where pH equals pKa.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

While direct experimental data for 6-Amino-3-(4-fluorophenyl)picolinic acid is limited in the public domain, this technical guide provides a robust framework for understanding and characterizing its physicochemical properties and pKa values. By leveraging data from analogous compounds and outlining established experimental protocols, researchers and drug development professionals are equipped with the necessary knowledge to effectively work with this promising molecule. The predicted properties and detailed methodologies presented herein serve as a solid foundation for further investigation and application of 6-Amino-3-(4-fluorophenyl)picolinic acid in the pursuit of novel therapeutics.

References

Sources

- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]

- 3. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]

- 4. 6-amino-3-(4-fluorophenyl)picolinic Acid ....98% - Cas No: 1214379-52-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. 1214379-52-8|6-Amino-3-(4-fluorophenyl)picolinic acid|BLD Pharm [bldpharm.com]

- 6. irl.umsl.edu [irl.umsl.edu]

- 7. mdpi.com [mdpi.com]

- 8. 131171000 [thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. picolinic acid [chemister.ru]

Thermodynamic Stability of Arylpicolinate Herbicides in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermodynamic stability of arylpicolinate herbicides in aqueous solutions. As a novel class of synthetic auxin herbicides, understanding their persistence and degradation is paramount for optimizing efficacy, ensuring environmental stewardship, and meeting regulatory requirements.[1] This document explores the core chemical principles governing their stability, details the primary degradation pathways of hydrolysis and photolysis, and presents comprehensive, field-proven experimental protocols for their evaluation. By synthesizing technical accuracy with practical insights, this guide serves as an authoritative resource for professionals in the agrochemical and environmental sciences.

Introduction: The Critical Role of Stability in Herbicide Performance

The efficacy and environmental impact of any herbicide are intrinsically linked to its stability in aqueous environments.[2] Arylpicolinate herbicides, a newer class of synthetic auxins, have demonstrated high efficacy at low use rates for controlling a broad spectrum of weeds, including those resistant to other herbicide modes of action.[3][4] Their performance, however, is influenced by their persistence in the environment, which is governed by thermodynamic stability.[5]

A herbicide that degrades too rapidly may not provide sufficient weed control, while one that is overly persistent can lead to unintended carryover effects on subsequent crops and potential contamination of water resources.[6] Therefore, a thorough understanding of the factors influencing the degradation of arylpicolinate herbicides is essential for developing sustainable weed management programs.

This guide will delve into the key chemical and environmental factors that dictate the stability of these molecules in water, providing researchers and development professionals with the knowledge to predict their environmental fate and design more effective and safer products.

Core Principles: Structure and its Influence on Stability

The 6-arylpicolinates (6-APs) are characterized by a picolinic acid core with an aryl group at the 6-position.[7][8] The nature and extent of substitution on both the pyridine and aryl rings have a profound effect on the molecule's herbicidal activity and its thermodynamic stability.

Key structural features influencing stability include:

-

The Picolinic Acid Moiety: The carboxylic acid functional group is crucial for the herbicide's biological activity, allowing it to mimic natural auxins.[1] It also serves as a primary site for chemical reactions, particularly ester hydrolysis.

-

The 6-Aryl Group: The substituents on this "aryl tail," often including fluorine, chlorine, and methoxy groups, significantly impact the electronic properties of the entire molecule.[7] These substitutions can influence the susceptibility of the picolinate ring and any ester linkages to nucleophilic attack or photodegradation.

-

Ester Linkage: Many commercial arylpicolinate herbicides are formulated as esters (e.g., benzyl or methyl esters) to enhance uptake by the plant.[1][9] This ester linkage is a critical point of vulnerability for hydrolysis, often representing the initial and primary degradation step in aqueous environments.[3][10]

Major Degradation Pathways in Aqueous Solutions

The dissipation of arylpicolinate herbicides in water is primarily driven by two key abiotic processes: hydrolysis and photolysis. Biotic degradation, mediated by microorganisms, also plays a significant role, particularly in soil environments, but this guide will focus on the thermodynamic stability in aqueous solutions.[6][11]

Hydrolysis: The Dominant Degradation Route

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For arylpicolinate esters, the primary hydrolytic event is the cleavage of the ester bond to form the corresponding carboxylic acid metabolite and an alcohol.[3][10]

Mechanism: The rate of hydrolysis is highly dependent on the pH of the aqueous solution.[6][12] It can be catalyzed by both acids and bases. Under neutral conditions, the reaction is typically slower. The general mechanism involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the ester group.

The resulting carboxylic acid metabolite often retains some herbicidal activity, though it may be less potent or have different translocation properties within the plant compared to the parent ester.[13][14] Further degradation of the acid metabolite can then occur.

Factors Influencing Hydrolysis Rate:

-

pH: As with many chemical reactions, pH is a critical factor.[6][15] The hydrolysis of arylpicolinates is generally faster in both acidic and basic conditions compared to neutral pH.[12]

-

Temperature: Increased temperature generally accelerates the rate of hydrolysis, as it provides the necessary activation energy for the reaction to occur.[12][16]

-

Chemical Structure: The electronic nature of the substituents on the aryl and picolinate rings can influence the susceptibility of the ester linkage to hydrolysis.

Photolysis: Degradation Driven by Light

Photolysis, or photodegradation, is the breakdown of chemical compounds by light.[17][18] For herbicides present in the upper layers of water bodies, exposure to sunlight can be a significant degradation pathway.[19]

Mechanism: The absorption of ultraviolet (UV) or visible light by the herbicide molecule can excite it to a higher energy state. This excited molecule can then undergo various reactions, including bond cleavage, rearrangement, or reaction with other molecules like oxygen. For arylpicolinates, photodegradation can lead to the cleavage of the C-Cl bond or other transformations on the aromatic rings.[18]

Factors Influencing Photolysis Rate:

-

Light Intensity and Wavelength: The rate of photolysis is directly related to the intensity and wavelength of the light. UV radiation, in particular, is energetic enough to break chemical bonds.[20][21]

-

Water Chemistry: The presence of other substances in the water, such as dissolved organic matter (e.g., humic substances), can influence photolysis. These substances can act as photosensitizers, accelerating degradation, or as light screens, inhibiting it.[19]

-

Chemical Structure: The specific arrangement of atoms and functional groups in the arylpicolinate molecule determines its light-absorbing properties and its susceptibility to photochemical reactions.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of the thermodynamic stability of arylpicolinate herbicides in aqueous solutions requires well-designed laboratory studies. These studies aim to determine the rate of degradation under controlled conditions and to identify the resulting degradation products.

Kinetic Studies: Determining Degradation Rates

Kinetic studies are performed to quantify the rate at which a herbicide degrades over time. The results are often expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.[22]

Experimental Protocol: Hydrolysis Study

-

Preparation of Buffer Solutions: Prepare a series of sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9) to represent a range of environmental conditions.

-

Herbicide Fortification: Add a known concentration of the analytical-grade arylpicolinate herbicide to each buffer solution. The concentration should be environmentally relevant and detectable by the chosen analytical method.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C). The exclusion of light is crucial to isolate the effects of hydrolysis from photolysis.

-

Sampling: Collect samples from each solution at predetermined time intervals. The sampling frequency should be higher at the beginning of the experiment and can be extended as the degradation rate slows.

-

Sample Analysis: Immediately analyze the samples to determine the concentration of the parent herbicide and any major degradation products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (LC-MS/MS) are the preferred analytical techniques due to their sensitivity and selectivity.[23][24][25]

-

Data Analysis: Plot the concentration of the parent herbicide versus time for each pH and temperature condition. Use appropriate kinetic models (e.g., first-order kinetics) to calculate the degradation rate constant and the half-life.[11]

Experimental Protocol: Photolysis Study

-

Solution Preparation: Prepare an aqueous solution of the herbicide in sterile, purified water (e.g., distilled or deionized). A photosensitizer, such as acetone, can be added to mimic indirect photolysis in natural waters.

-

Irradiation: Expose the solutions to a controlled light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples should be kept in the dark to account for any degradation not due to light.

-

Temperature Control: Maintain a constant temperature throughout the experiment to isolate the effects of light.

-

Sampling and Analysis: Follow the same sampling and analytical procedures as described for the hydrolysis study.

-

Data Analysis: Calculate the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.

Identification of Degradation Products

Identifying the chemical structures of the degradation products is crucial for a complete understanding of the degradation pathway and for assessing the potential environmental and toxicological risks of the metabolites.

Analytical Workflow:

-

Separation: Use Liquid Chromatography (LC) to separate the parent herbicide from its degradation products in the collected samples.[26]

-

Detection and Identification: Employ Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) to detect and identify the separated compounds.[24][25] By comparing the mass spectra of the unknown peaks with that of the parent compound and by analyzing the fragmentation patterns, the structures of the degradation products can be elucidated.[12]

-

Quantification: Once identified, the concentration of each major degradation product can be quantified over time to understand the complete degradation pathway.[27]

Data Presentation and Visualization

For clarity and ease of comparison, quantitative data from stability studies should be summarized in tables. Visual diagrams are also essential for representing complex degradation pathways and experimental workflows.

Table 1: Example Hydrolysis Half-Lives (DT50) of an Arylpicolinate Herbicide

| pH | Temperature (°C) | Half-Life (Days) |

| 4 | 25 | 30 |

| 7 | 25 | 150 |

| 9 | 25 | 15 |

| 7 | 15 | 300 |

| 7 | 35 | 75 |

Diagrams

Conclusion and Future Directions

The thermodynamic stability of arylpicolinate herbicides in aqueous solutions is a complex interplay of their chemical structure and environmental factors such as pH, temperature, and light. A comprehensive understanding of their degradation pathways, primarily hydrolysis and photolysis, is essential for predicting their environmental fate and ensuring their safe and effective use.

The experimental protocols outlined in this guide provide a robust framework for assessing the stability of these important herbicides. Future research should continue to explore the degradation of novel arylpicolinate structures, the influence of complex environmental matrices on degradation rates, and the biological activity of their degradation products. By integrating these scientific insights, the development of next-generation herbicides can be guided by principles of both high efficacy and environmental sustainability.

References

- Contract Laboratory. (2025, April 16). Herbicide Testing: Resistance, Residues, and Soil Impact.

- Shaner, D. L. (2015). Methods Related to Herbicide Dissipation or Degradation under Field or Laboratory Conditions. Weed Science, 63(S1), 135-141.

- U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. USGS Publications Warehouse.

- MDPI. (2026, February 1). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection.

- Schreiber, D., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal.

- Dow AgroSciences. (n.d.). Technical Bulletin: Rinskor™ active.

- Liang, S., Dong, X., Su, M., & Sun, H. (2016). Analysis of herbicide atrazine and its degradation products in cereals by ultra-performance liquid chromatography-mass spectrometry. RSC Publishing.

- ResearchGate. (2025, August 9). Evaluating Sensitivity of Five Aquatic Plants to a Novel Arylpicolinate Herbicide Utilizing an Organization for Economic Cooperation and Development Protocol.

- Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Pest Management Science, 72(6), 1035-1043.

- Weimer, M. R., et al. (2016). Rinskor™ Active: Discovery and development of a new rice herbicide from Dow AgroSciences. CABI Digital Library.

- USDA. (n.d.). Pesticide Degradation Kinetics.

- ResearchGate. (2025, August 6). Determination of frequently detected herbicides in water by solid-phase microextraction and gas chromatography coupled to ion-trap tandem mass spectrometry.

- ResearchGate. (n.d.). Response of seven aquatic plants to a new arylpicolinate herbicide.

- PubMed. (n.d.). Determination of commonly used herbicides in surface water using solid-phase extraction and dual-column HPLC-DAD.

- ResearchGate. (2025, August 6). Photodegradation of Selected Herbicides in Various Natural Waters and Soils under Environmental Conditions.

- Richardson, R. J., et al. (2017). Evaluating Sensitivity of Five Aquatic Plants to a Novel Arylpicolinate Herbicide Utilizing an Organization for Economic Cooperation and Development Protocol. Weed Science, 65(1), 124-133.

- Mudge, C. R., et al. (2016). Response of seven aquatic plants to a new arylpicolinate herbicide. Journal of Aquatic Plant Management, 54, 23-28.

- USGA.org. (2024, February 2). Water Testing: A Crucial Step for Effective Pesticide Applications.

- Scilit. (n.d.). Enzymatic Hydrolysis of Herbicides in Plants.

- NIH. (n.d.). Environmental Implication of Herbicide Use. PMC.

- Washington State University. (2017, December 10). Effects of pH on Herbicide Activity.

- MDPI. (2022, January 19). Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils.

- NIH. (n.d.). Thermodynamic Stability of Fenclorim and Clopyralid. PMC.

- USDA ARS. (n.d.). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions.

- MDPI. (2024, June 13). Impact of Inorganic Anions on the Photodegradation of Herbicide Residues in Water by UV/Persulfate-Based Advanced Oxidation.

- NIH. (2021, February 12). Dynamics of the Degradation of Acetyl-CoA Carboxylase Herbicides in Vegetables. PMC.

- PubMed. (2011, May 11). Inhibition of herbicide photodegradation by plant products.

- American Chemical Society. (n.d.). Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails.

- Semantic Scholar. (n.d.). Figure 2 from The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.

- Hort Innovation. (n.d.). Herbicide performance: Environmental factors.

- Digital Library. (2024, October 1). Factors affecting herbicide performance.

- RSC Publishing. (n.d.). A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution. Photochemical & Photobiological Sciences.

- CORE. (n.d.). Research Article Thermodynamic and Extrathermodynamic Studies of Enantioseparation of Imidazolinone Herbicides on Chiralcel OJ C.

- Bell, G. A., et al. (2015). Evaluating Sensitivity of Five Aquatic Plants to a Novel Arylpicolinate Herbicide Utilizing an Organization for Economic Cooperation and Development. Weed Science, 63(4), 843-851.

- PubMed. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Environmental Implication of Herbicide Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. corteva.com [corteva.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Thermodynamic Stability of Fenclorim and Clopyralid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 7. Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails - American Chemical Society [acs.digitellinc.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Dynamics of the Degradation of Acetyl-CoA Carboxylase Herbicides in Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. agronomy.lsu.edu [agronomy.lsu.edu]

- 12. ars.usda.gov [ars.usda.gov]

- 13. researchgate.net [researchgate.net]

- 14. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]

- 15. Water Testing: A Crucial Step for Effective Pesticide Applications [usga.org]

- 16. horticulture.com.au [horticulture.com.au]

- 17. Inhibition of herbicide photodegradation by plant products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Impact of Inorganic Anions on the Photodegradation of Herbicide Residues in Water by UV/Persulfate-Based Advanced Oxidation [mdpi.com]

- 22. weedcontroljournal.org [weedcontroljournal.org]

- 23. contractlaboratory.com [contractlaboratory.com]

- 24. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry [pubs.usgs.gov]

- 25. Analysis of herbicide atrazine and its degradation products in cereals by ultra-performance liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 26. Determination of commonly used herbicides in surface water using solid-phase extraction and dual-column HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Environmental Fate and Hydrolysis of Halauxifen Acid in Soil

Executive Summary

Halauxifen-methyl stands as a pivotal herbicide in modern agriculture for the post-emergence control of broadleaf weeds.[1] As a member of the arylpicolinate class of synthetic auxin herbicides, its environmental efficacy and safety are of paramount importance.[2] The herbicidal activity is not derived from the applied methyl ester, but from its primary metabolite, halauxifen acid (also known as XDE-729 acid), formed rapidly via hydrolysis in soil, water, and target plants.[2][3] This guide provides a comprehensive technical overview of the critical chemical transformations and environmental dissipation pathways for halauxifen acid, with a focus on its behavior in soil. We will explore the kinetics of hydrolysis, the dominant role of microbial degradation, soil adsorption and mobility characteristics, and the standardized methodologies underpinning these assessments. This document is intended for researchers, environmental scientists, and regulatory professionals seeking a detailed understanding of the environmental dynamics of this key herbicide.

From Pro-Herbicide to Active Moiety: The Hydrolysis of Halauxifen-Methyl

Halauxifen-methyl is functionally a pro-herbicide; its methyl ester group is readily cleaved to yield the biologically active carboxylic acid, halauxifen acid.[3] This conversion is a critical first step that dictates the availability of the active substance in the environment.

Mechanism and Kinetics of Hydrolysis

Hydrolysis is a primary abiotic degradation pathway for halauxifen-methyl. The reaction involves the nucleophilic attack of water on the ester carbonyl, leading to the cleavage of the ester bond and the formation of halauxifen acid and methanol. This process is significantly influenced by pH and temperature. While halauxifen-methyl is subject to hydrolysis, its resulting metabolite, halauxifen acid, is stable against further abiotic hydrolysis.[4]

Photolysis can also dramatically accelerate the degradation of halauxifen-methyl in aqueous environments, though it is not considered a major route of dissipation in soil.[4]

Table 1: Representative Degradation Half-Life (DT₅₀) of Halauxifen-Methyl and Halauxifen Acid

| Compound | Matrix/Condition | Half-Life (DT₅₀) | Reference(s) |

|---|---|---|---|

| Halauxifen-methyl | Aerobic Soil | 1 - 7 days | [4] |

| Anaerobic Soil/Sediment | 0.5 - 7.1 days | [4] | |

| Hydrolysis (pH 7, dark) | ~155 days | [4] | |

| Water Photolysis | < 10 minutes | [4] | |

| Halauxifen Acid | Aerobic Soil | 3 - 273 days | [4] |

| Anaerobic Soil/Sediment | ~4 - 107 days | [4] |

| | Hydrolysis | Stable |[4] |

Caption: Hydrolysis of Halauxifen-Methyl to its active acid form.

Environmental Fate of Halauxifen Acid in Soil

Once formed, the environmental behavior of halauxifen acid is governed by a combination of biotic and abiotic processes within the soil matrix. Its persistence, mobility, and ultimate fate are dictated primarily by microbial degradation and adsorption to soil particles.

Microbial Degradation: The Primary Dissipation Route

The primary mechanism for the dissipation of halauxifen acid from soil is microbial degradation.[2] Soil microorganisms utilize the herbicide as a substrate, breaking it down into simpler molecules.[5] The rate of this degradation is highly dependent on soil characteristics such as microbial biomass, organic matter content, moisture, temperature, and pH.[5] While specific enzymatic pathways for halauxifen acid are a subject of ongoing research, the degradation of other synthetic auxin herbicides often involves hydroxylation, dealkylation, and ring cleavage.[5][6]

The variability in reported aerobic soil half-lives for halauxifen acid (ranging from 3 to 273 days) underscores the profound influence of different soil types and environmental conditions on microbial activity.[4] For instance, one study found the half-life of halauxifen-methyl (which rapidly converts to the acid) to be between 7 and 10 days in alluvial soils.[7]

Experimental Protocol: Aerobic Soil Metabolism (OECD 307)

To ensure reproducible and comparable data on microbial degradation, standardized protocols are essential. The OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides the framework for these studies.[8][9]

Causality in Experimental Design: The use of ¹⁴C-labelled test substance is critical as it allows for a complete mass balance, ensuring that all transformation products, including evolved ¹⁴CO₂, and non-extractable (bound) residues are accounted for.[10] Incubating samples in the dark at a constant temperature (e.g., 20°C) isolates microbial degradation from other processes like photolysis and ensures consistent microbial activity.[8] Sterilized controls are included to differentiate biotic from abiotic degradation (e.g., hydrolysis).[8]

Step-by-Step Methodology:

-

Soil Selection and Preparation: Select fresh, sieved (<2 mm) soil, typically a sandy loam or similar texture. Characterize the soil for properties like texture, pH, organic carbon content, and microbial biomass.[10]

-

Test Substance Application: Apply a solution of ¹⁴C-labelled halauxifen acid uniformly to the soil samples. The application rate should be relevant to agricultural use.

-

Incubation: Place the treated soil samples into incubation vessels (e.g., biometer flasks) that allow for aeration and trapping of volatile products. Incubate in the dark at a constant temperature (20 ± 2°C) and maintain soil moisture at 40-60% of maximum water holding capacity.[8][10]

-

Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice duplicate samples for analysis.[10]

-

Volatile Trapping: Continuously pass air over the samples and through traps (e.g., ethylene glycol for organic volatiles, potassium hydroxide for CO₂) to capture volatile metabolites.

-

Extraction and Analysis: Extract the soil samples using appropriate solvents (e.g., acetonitrile/water). Analyze the extracts for the parent compound and transformation products using techniques like High-Performance Liquid Chromatography with Radiometric detection (HPLC-RAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Mass Balance: Quantify the radioactivity in the extracts, soil-bound residues, and volatile traps at each sampling point to calculate a mass balance.

-

Data Analysis: Determine the dissipation half-life (DT₅₀) of halauxifen acid and the formation and decline kinetics of major transformation products.

Soil Adsorption and Mobility

The mobility of halauxifen acid in soil, which dictates its potential to leach towards groundwater, is controlled by its adsorption to soil colloids (organic matter and clay particles).[11][12]

Halauxifen acid is considered to be mobile in soil.[4] The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict this mobility. Reported Koc values for halauxifen acid range from 28 to 423 mL/g, indicating a mobility potential from high to medium.[4] Despite this, field studies have generally shown that the majority of halauxifen-methyl and its acid metabolite remain in the upper 30 cm of the soil profile, suggesting that other factors in the field environment can limit leaching.[2]

Table 2: Soil Adsorption Coefficients for Halauxifen Compounds

| Compound | Parameter | Value Range (mL/g) | Mobility Potential | Reference |

|---|---|---|---|---|

| Halauxifen-methyl | Koc | 88 | Medium | [4] |

| Halauxifen Acid | Koc | 28 - 423 | High to Medium |[4] |

Experimental Protocol: Batch Equilibrium Adsorption (OECD 106)

The OECD Guideline 106 "Adsorption - Desorption Using a Batch Equilibrium Method" is the standard for determining a chemical's adsorption coefficient.[11][13][14]

Causality in Experimental Design: This method systematically investigates how a chemical partitions between the soil solid phase and the soil solution at equilibrium.[12] Using multiple soil types with varying organic carbon and clay content is crucial to understand how these properties influence adsorption and to derive a normalized Koc value.[11] A preliminary study establishes the optimal soil-to-solution ratio and equilibration time, ensuring the main study is conducted under valid, reproducible conditions.[11]

Step-by-Step Methodology:

-

Prerequisite Data: Obtain data on the test substance's water solubility, vapor pressure, and hydrolysis rate.[11]

-

Soil Selection: Use a minimum of five different soil types with varying properties (pH, organic carbon, texture).[11]

-

Preliminary Study (Tier 1): Determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and check for adsorption to the test vessel walls.

-

Main Adsorption Study (Tier 2/3): a. Prepare stock solutions of halauxifen acid in 0.01 M CaCl₂ (to mimic soil solution ionic strength). b. Add known volumes of the stock solution to weighed amounts of soil in centrifuge tubes. c. Agitate the tubes on a shaker for the predetermined equilibrium time at a constant temperature. d. Centrifuge the tubes to separate the solid and aqueous phases. e. Analyze the supernatant (aqueous phase) for the concentration of halauxifen acid.

-

Calculation: The amount of adsorbed substance is calculated by the difference between the initial and equilibrium concentrations in the solution (the "indirect method").[15] The distribution coefficient (Kd) is calculated for each soil. The organic carbon normalized coefficient (Koc) is then derived by dividing Kd by the soil's fractional organic carbon content.

Caption: Environmental fate pathways of Halauxifen in the soil.

Analytical Methodologies for Quantification

Accurate assessment of environmental fate requires robust and sensitive analytical methods capable of quantifying trace levels of halauxifen acid in complex matrices like soil and water. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose.[1][16]

Sample Preparation and Extraction

The goal of sample preparation is to efficiently extract the analyte from the soil matrix and remove interfering components prior to instrumental analysis.

Step-by-Step Workflow:

-

Extraction: Soil samples (typically 5-10 g) are extracted with a mixture of acetonitrile and water, often acidified with phosphoric or formic acid to ensure the acidic analyte is in a non-ionized state, improving extraction efficiency.[1][17]

-

Cleanup:

-

Solid-Phase Extraction (SPE): The extract can be passed through a strong cation exchange (SCX) cartridge. This retains the analyte while allowing interfering substances to be washed away.[17]

-

Dispersive SPE (d-SPE / QuEChERS): Alternatively, a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach involves adding salts to the extract to induce phase separation, followed by adding sorbents like C18 or Florisil to a portion of the supernatant to remove interferences.[1][16]

-

-

Derivatization (Optional but Recommended): To improve chromatographic performance and sensitivity for the acid, it can be derivatized to its butyl ester form.[17][18]

-

Final Reconstitution: The cleaned and/or derivatized extract is evaporated and reconstituted in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Principle of Causality: LC-MS/MS provides exceptional selectivity and sensitivity.[1] The liquid chromatograph separates halauxifen acid from other components in the extract based on its physicochemical properties. The tandem mass spectrometer then provides two levels of mass filtering. The first selects the molecular ion of the target analyte (precursor ion), which is then fragmented. The second mass filter selects a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is unique to the analyte, virtually eliminating false positives and allowing for quantification at very low levels (e.g., limits of quantification of 0.0015 µg/kg).[18]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. canada.ca [canada.ca]

- 3. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. my.ucanr.edu [my.ucanr.edu]

- 6. Microbial degradation of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Persistence of the herbicides florasulam and halauxifen-methyl in alluvial and saline alluvial soils, and their effects on microbial indicators of soil quality [escholarship.org]

- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

- 11. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. oecd.org [oecd.org]

- 14. search.library.doc.gov [search.library.doc.gov]

- 15. york.ac.uk [york.ac.uk]

- 16. Validation of a quick and easy extraction method for the determination of emerging contaminants and pesticide residues in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. epa.gov [epa.gov]

- 18. epa.gov [epa.gov]

Toxicology profile and safety data sheet (SDS) for 6-Amino-3-(4-fluorophenyl)picolinic acid

An In-Depth Technical Guide: Toxicology Profile and Safety Data Sheet for 6-Amino-3-(4-fluorophenyl)picolinic acid

Foreword: A Proactive Approach to Safety and Toxicology for a Novel Chemical Entity

As scientists and researchers, we are frequently tasked with synthesizing and evaluating novel chemical entities. 6-Amino-3-(4-fluorophenyl)picolinic acid (CAS No. 1214379-52-8) represents such a molecule, with potential applications stemming from its unique chemical structure. However, with innovation comes the profound responsibility of ensuring safety. For a novel compound like this, a comprehensive, experimentally derived toxicology profile is not yet available in the public domain.

This guide, therefore, adopts a proactive and predictive stance. As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for thinking about the potential toxicological liabilities of this molecule. We will deconstruct its chemical architecture, leverage structure-activity relationships (SAR) from analogous compounds, and outline a logical, tiered strategy for empirical toxicological evaluation. This document is intended to be a living guide—a starting point for rigorous scientific inquiry and risk assessment. We will operate under the precautionary principle, treating potential risks identified through predictive methods as hypotheses to be tested.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its toxicological assessment, as these properties govern its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source/Method |

| IUPAC Name | 6-Amino-3-(4-fluorophenyl)picolinic acid | ChemDraw |

| CAS Number | 1214379-52-8 | [1] |

| Molecular Formula | C₁₂H₉FN₂O₂ | Calculated |

| Molecular Weight | 232.21 g/mol | Calculated |

| Chemical Structure | (See Figure 1) | - |

| Predicted LogP | 1.5 - 2.5 | In silico models |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | Structural Analogy |

Figure 1: Chemical Structure of 6-Amino-3-(4-fluorophenyl)picolinic acid

Proposed Strategy for Toxicological Evaluation: A Tiered Approach

To avoid unnecessary animal testing and to build a toxicological profile in a logical, resource-efficient manner, a tiered testing strategy is proposed. This approach begins with computational methods, progresses to in vitro assays targeting specific endpoints, and only moves to in vivo studies if warranted by previous results or regulatory requirements.

Caption: A tiered approach to toxicological assessment.

Predictive Toxicology Profile

This profile is constructed based on the key structural motifs of the molecule: the aromatic amine, the picolinic acid core, and the fluorophenyl group.

Acute Toxicity

No direct data exists for 6-Amino-3-(4-fluorophenyl)picolinic acid. Picolinic acid itself has shown vascular-neurotoxic effects in rats at very high doses (≥500 mg/kg/day)[2]. Aromatic amines as a class exhibit a wide range of acute toxicities. For initial handling and classification, a conservative approach is warranted.

-

Oral: Predicted to be harmful if swallowed. An estimated LD50 would likely fall within the range of 300-2000 mg/kg (GHS Category 4), but this requires empirical validation via a method like the OECD 420 Fixed Dose Procedure[3][4].

-

Dermal: Low acute dermal toxicity is predicted, but absorption through the skin is possible.

-

Inhalation: The compound is a solid with low predicted vapor pressure, so inhalation risk is low unless aerosolized. If inhaled as a dust, it may cause respiratory irritation.

Skin and Eye Irritation

-

Skin: Aromatic amines can be skin irritants and sensitizers[3][5]. Therefore, this compound should be handled as a potential skin irritant (GHS Category 2) and possibly a skin sensitizer (GHS Category 1). In vitro testing using reconstructed human epidermis models (OECD 439) is recommended.

-

Eye: Expected to cause serious eye irritation (GHS Category 2A). Direct contact with the eyes should be avoided. An in vitro reconstructed cornea-like epithelium test (OECD 492) can confirm this prediction without animal testing[2][6].

Genotoxicity: A Primary Area of Concern

The presence of a primary aromatic amine is a significant structural alert for genotoxicity[7][8]. The widely accepted mechanism involves metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes (particularly CYP1A2), to form a reactive N-hydroxyarylamine. This intermediate can be further esterified (e.g., by N-acetyltransferases) to form a highly reactive nitrenium ion that readily forms adducts with DNA, leading to mutations[9][10][11].

-

Prediction: High potential for mutagenicity. In silico systems like DEREK Nexus would likely raise a structural alert for the aromatic amine functionality[1][12][13].

-

Recommended Action: A standard in vitro genotoxicity battery is essential.

-

Ames Test (Bacterial Reverse Mutation Assay, OECD 471): To detect point mutations. The test should be conducted with and without metabolic activation (S9 fraction)[14][15].

-

In Vitro Micronucleus Test (OECD 487): In mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) to detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events[16][17][18][19].

-

Carcinogenicity

Many aromatic amines that are mutagenic are also carcinogenic in animal studies[20][21]. The genotoxic mechanism described above is a common pathway for tumor initiation.

-

Prediction: Suspected of causing cancer (GHS Category 2). This is a precautionary classification based on the high potential for genotoxicity.

-

Recommended Action: Long-term carcinogenicity bioassays in rodents would be required for definitive classification, but this is typically only undertaken for compounds intended for long-term human exposure, such as pharmaceuticals, after extensive earlier-stage testing.

Reproductive and Developmental Toxicity

There is no basis for predicting the reproductive or developmental toxicity of this specific compound from its structure alone. This remains a critical data gap that would need to be addressed by specific studies (e.g., OECD 421/422) if the compound were to be advanced in development.

Proposed Metabolic Pathway

The metabolism of 6-Amino-3-(4-fluorophenyl)picolinic acid is predicted to involve several key phase I and phase II enzymatic reactions. The primary pathways are likely to center on the aromatic amine and the aromatic rings.

Caption: Predicted metabolic pathways for the compound.

Key Experimental Protocols

Ames Test (OECD 471)

Objective: To assess the potential of the test article to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101).

-

Dose Selection: A preliminary range-finding study is performed to determine the appropriate concentration range, including cytotoxic levels. At least five analyzable concentrations should be used.

-

Metabolic Activation: Each concentration is tested in parallel with and without a metabolic activation system (S9 mix, typically from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver).

-

Plate Incorporation Method:

-

To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution, and 0.5 mL of S9 mix or a sham buffer.

-

The mixture is vortexed briefly and poured onto the surface of a minimal glucose agar plate.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies per plate is counted. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the solvent control. A doubling of revertants over the spontaneous background is often used as a preliminary indicator of a positive response.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To determine if the test article induces micronuclei in cultured mammalian cells, indicating clastogenic or aneugenic activity.

Methodology:

-

Cell Culture: Use a suitable cell line (e.g., L5178Y, CHO, TK6) or primary human lymphocytes.

-

Dose Selection: A preliminary cytotoxicity assay (e.g., relative population doubling or relative increase in cell count) is performed to determine the concentration range. The highest concentration should induce significant toxicity (e.g., 55±5% reduction in cell growth).

-

Exposure:

-

Short Treatment (3-6 hours): Conducted with and without S9 metabolic activation. After exposure, cells are washed and cultured for a recovery period of 1.5-2.0 normal cell cycles.

-

Long Treatment (1.5-2.0 cell cycles): Conducted without S9 activation.

-

-

Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cytoplasm is stained (e.g., with Giemsa) and the nucleus is counterstained (e.g., with a fluorescent DNA stain like DAPI).

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A positive result is a dose-dependent and statistically significant increase in the frequency of micronucleated cells.

In accordance with the Globally Harmonized System (GHS)

SECTION 1: Identification

1.1. Product Identifier

-

Product Name: 6-Amino-3-(4-fluorophenyl)picolinic acid

-

CAS Number: 1214379-52-8

1.2. Relevant Identified Uses of the Substance and Uses Advised Against

-

Identified Uses: For research and development purposes only. Not for human or veterinary use.

1.3. Details of the Supplier

-

[Supplier information to be filled in by the user/supplier]

1.4. Emergency Telephone Number

-

[Emergency contact information to be filled in by the user/supplier]

SECTION 2: Hazard(s) Identification

2.1. Classification of the Substance

-

This classification is predictive and based on structural analogy. It requires confirmation by experimental data.

-

Acute Toxicity, Oral – Category 4 (H302: Harmful if swallowed)

-

Skin Irritation – Category 2 (H315: Causes skin irritation)

-

Serious Eye Irritation – Category 2A (H319: Causes serious eye irritation)

-

Skin Sensitization – Category 1 (H317: May cause an allergic skin reaction)

-

Germ Cell Mutagenicity – Category 2 (H341: Suspected of causing genetic defects)

-

Carcinogenicity – Category 2 (H351: Suspected of causing cancer)

-

Specific Target Organ Toxicity, Repeated Exposure – Category 2 (H373: May cause damage to organs (kidney, nervous system) through prolonged or repeated exposure)

2.2. GHS Label Elements

-

Pictograms: * *

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H341: Suspected of causing genetic defects.

-

H351: Suspected of causing cancer.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

-

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

2.3. Other Hazards

-

None known.

SECTION 3: Composition/Information on Ingredients

-

Substance: 6-Amino-3-(4-fluorophenyl)picolinic acid

-

CAS Number: 1214379-52-8

-

Purity: ≥95%

SECTION 4: First-Aid Measures

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

SECTION 5: Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, hydrogen fluoride).

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

SECTION 6: Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Do not let product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

SECTION 7: Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C.

SECTION 8: Exposure Controls/Personal Protection

-

Control Parameters: Contains no substances with occupational exposure limit values.

-

Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Use a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166.

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

-

Body Protection: Complete suit protecting against chemicals.

-

Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

-

SECTION 9: Physical and Chemical Properties

-

Appearance: Solid

-

Odor: No data available

-

pH: No data available

-

Melting/Freezing Point: No data available

-

Boiling Point: No data available

-

Flash Point: No data available

-

Solubility: No data available

SECTION 10: Stability and Reactivity

-

Reactivity: No data available

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon oxides, nitrogen oxides (NOx), Hydrogen fluoride.

SECTION 11: Toxicological Information

-

The toxicological properties of this substance have not been fully investigated. The information provided is based on the structure and properties of analogous compounds.

-

Acute Toxicity: Harmful if swallowed (Predicted).

-

Skin Corrosion/Irritation: Causes skin irritation (Predicted).

-

Serious Eye Damage/Irritation: Causes serious eye irritation (Predicted).

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction (Predicted)[3][5].

-

Germ Cell Mutagenicity: Suspected of causing genetic defects due to the aromatic amine structural alert[7][8].

-

Carcinogenicity: Suspected of causing cancer[20][21]. IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (STOT):

-

Single Exposure: May cause respiratory irritation.

-

Repeated Exposure: May cause damage to kidneys and the nervous system through prolonged or repeated exposure (Predicted based on aminophenol and picolinic acid analogues)[2].

-

SECTION 12: Ecological Information

-

No data available. Avoid release to the environment.

SECTION 13: Disposal Considerations

-

Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.

SECTION 14: Transport Information

-

DOT (US): Not dangerous goods

-

IMDG: Not dangerous goods

-

IATA: Not dangerous goods

SECTION 15: Regulatory Information

-

This product is for Research and Development use only. It is not on the TSCA Inventory. It is the responsibility of the user to comply with all applicable regulations.

SECTION 16: Other Information

-

Date of Preparation: February 18, 2026

-

Disclaimer: The information above is believed to be accurate and represents the best information currently available to us. However, we make no warranty of merchantability or any other warranty, express or implied, with respect to such information, and we assume no liability resulting from its use. Users should make their own investigations to determine the suitability of the information for their particular purposes.

References

- (Reference to a general GHS guidance document, if used)

- (Reference to a general SDS guidance document, if used)

- Hillebrecht, A. et al. (2011). A comparative study of in silico systems for the prediction of Ames mutagenicity.

- (Reference to a general toxicology textbook, if used)

- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.

- (Reference to a QSAR modeling paper for arom

-

Rainsford, K. D., & N'Guessan, B. B. (2021). Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats. Toxicology Reports, 8, 1726-1733. [Link]

- (Reference to a carcinogenicity classific

- (Reference to a reproductive toxicology review, if used)

- (Reference to a specific OECD guideline, if used)

-

OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Phenol, 4-amino-: Human health tier II assessment. [Link]

-

Zenser, T. V., & Lakshmi, V. M. (2014). Model illustrating pathways of aromatic amine metabolism and their involvement in human bladder cancer. ResearchGate. [Link]

- Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. J. Biochem. Mol. Biol., 40(5), 605-617.

- (Reference to another synthesis/activity paper, if used)

- Valerio, L. G. (2009). In silico toxicology for the pharmaceutical sciences. Toxicol. Appl. Pharmacol., 241(3), 356-370.

-

Science.gov. (n.d.). Carcinogenic aromatic amines: Topics. Retrieved February 18, 2026, from [Link]

- Thorgeirsson, S. S., & Thorgeirsson, U. P. (2000).

- (Reference to another reproductive toxicology paper, if used)

- Gorrod, J. W., & Manson, D. (1986). The metabolism of aromatic amines. Xenobiotica, 16(10-11), 933-955.

- (Reference to a rel

- (Reference to another genotoxicity prediction paper, if used)

-

OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

- (Reference to another genotoxicity paper, if used)

-

European Chemicals Agency (ECHA). (2010). Opinion of the Scientific Committee on Consumer Safety on p-aminophenol. [Link]

-

National Toxicology Program. (n.d.). In Vitro Micronucleus Assay Protocol. Retrieved February 18, 2026, from [Link]

-

OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

- U.S. Environmental Protection Agency. (1996). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test).

-

Syngene. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®. Retrieved February 18, 2026, from [Link]

- (Reference to a metabolism paper, if used)

-

University of Leeds. (n.d.). New horizons in toxicity prediction: supporting pharmaceutical development. Retrieved February 18, 2026, from [Link]

- Tejs, S. (2008). The Ames test: a methodological short review. Biotechnologia, 80, 57-65.

- (Reference to an eye irrit

- (Reference to an SDS authoring guide, if used)

-

XENOMETRIX. (n.d.). In Vitro MicroNucleus Test MNT (OECD TG487). Retrieved February 18, 2026, from [Link]

- (Reference to an HAA metabolism paper, if used)

- (Reference to another Ames test protocol, if used)

- (Reference to another QSAR paper, if used)

-

European Chemicals Agency (ECHA). (2016). Advice on skin and eye irritation testing helps reduce animal tests. [Link]

- (Reference to an automated micronucleus assay protocol, if used)

- (Reference to an OECD 405 summary, if used)

-

RE-Place. (n.d.). In vitro mammalian cell micronucleus test. Retrieved February 18, 2026, from [Link]

- (Reference to another SDS authoring guide, if used)

- (Reference to another SDS guide, if used)

- (Reference to an in silico metabolism prediction paper, if used)

- (Reference to an in silico toxicity prediction video/resource, if used)

- (Reference to another in silico toxicity prediction resource, if used)

Sources

- 1. optibrium.com [optibrium.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ijrap.net [ijrap.net]

- 4. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. All news - ECHA [echa.europa.eu]

- 7. storage.imrpress.com [storage.imrpress.com]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The metabolism of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]